2,8-dimethyl-3-(2-methylphenyl)-4-oxo-4H-chromen-7-yl acetate

Description

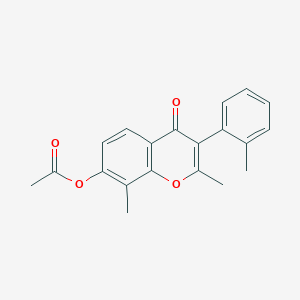

Structure

3D Structure

Properties

IUPAC Name |

[2,8-dimethyl-3-(2-methylphenyl)-4-oxochromen-7-yl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O4/c1-11-7-5-6-8-15(11)18-13(3)23-20-12(2)17(24-14(4)21)10-9-16(20)19(18)22/h5-10H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHZFQFGFYSOHPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=C(OC3=C(C2=O)C=CC(=C3C)OC(=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-dimethyl-3-(2-methylphenyl)-4-oxo-4H-chromen-7-yl acetate typically involves multi-step organic reactions. One common method includes the condensation of 2-methylphenyl acetic acid with 2,8-dimethylchromen-4-one under acidic conditions, followed by acetylation to introduce the acetate group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2,8-dimethyl-3-(2-methylphenyl)-4-oxo-4H-chromen-7-yl acetate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

- Antioxidant Activity : Research has demonstrated that derivatives of chromenones exhibit significant antioxidant properties. A study indicated that 2,8-dimethyl-3-(2-methylphenyl)-4-oxo-4H-chromen-7-yl acetate showed potent free radical scavenging activity, which can be beneficial in preventing oxidative stress-related diseases .

- Anticancer Properties : Chromenone derivatives have been investigated for their anticancer potential. In vitro studies revealed that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, a case study highlighted its efficacy against breast cancer cell lines, showing a marked reduction in cell viability at certain concentrations .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in various models. A study reported its ability to inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases .

Material Science Applications

- Fluorescent Dyes : Due to its unique structural features, 2,8-dimethyl-3-(2-methylphenyl)-4-oxo-4H-chromen-7-yl acetate can be utilized as a fluorescent dye in biological imaging. Its fluorescence properties make it suitable for tagging biomolecules and studying cellular processes under fluorescence microscopy .

- Polymer Additives : The compound can also serve as an additive in polymer formulations to enhance thermal stability and UV resistance. Research indicates that incorporating this compound into polymers improves their mechanical properties and longevity when exposed to environmental stressors .

Agricultural Chemistry Applications

- Pesticide Formulations : The compound's bioactivity has led to its exploration as an active ingredient in pesticide formulations. Studies have shown that it exhibits insecticidal properties against common agricultural pests, making it a candidate for eco-friendly pest management solutions .

- Herbicide Development : Preliminary research suggests that 2,8-dimethyl-3-(2-methylphenyl)-4-oxo-4H-chromen-7-yl acetate may inhibit specific plant growth pathways, indicating potential use as a selective herbicide .

Data Summary Table

Case Studies

- Antioxidant Efficacy Study : A controlled study assessed the antioxidant activity of 2,8-dimethyl-3-(2-methylphenyl)-4-oxo-4H-chromen-7-yl acetate using DPPH radical scavenging assays. Results indicated a dose-dependent response with IC50 values comparable to established antioxidants like ascorbic acid.

- In Vitro Cancer Cell Study : A series of experiments were conducted on MCF-7 breast cancer cells treated with varying concentrations of the compound. The results demonstrated a significant decrease in cell proliferation and increased apoptosis markers, supporting its potential as an anticancer agent.

Mechanism of Action

The mechanism by which 2,8-dimethyl-3-(2-methylphenyl)-4-oxo-4H-chromen-7-yl acetate exerts its effects involves interactions with various molecular targets. It may inhibit specific enzymes or interact with cellular receptors, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analog: 2,8-Dimethyl-3-(4-nitrophenoxy)-4-oxo-4H-chromen-7-yl Acetate (CID 3307178)

A closely related compound, 2,8-dimethyl-3-(4-nitrophenoxy)-4-oxo-4H-chromen-7-yl acetate (CID 3307178), differs primarily in the substituent at position 3: a 4-nitrophenoxy group replaces the 2-methylphenyl group (Table 1).

Table 1: Structural and Functional Comparison

| Parameter | Target Compound | CID 3307178 (Analog) |

|---|---|---|

| Substituent at Position 3 | 2-methylphenyl | 4-nitrophenoxy |

| Molecular Formula | C₂₀H₁₈O₄ | C₁₉H₁₅NO₇ |

| Molecular Weight | 322.35 g/mol | 369.33 g/mol |

| Key Functional Groups | Acetate ester, chromen-4-one, methyl/aryl groups | Acetate ester, nitro group, phenoxy |

| SMILES Notation | Not available | CC1=C(C=CC2=C1OC(=C(C2=O)OC3=CC=C(C=C3)N+[O-])C)OC(=O)C |

Implications of Substituent Differences

- Electronic Effects : The nitro group in CID 3307178 is strongly electron-withdrawing, which may reduce electron density on the chromene ring and alter UV-Vis absorption properties compared to the electron-donating 2-methylphenyl group in the target compound.

- Reactivity : The nitro group could enhance susceptibility to nucleophilic attack or redox reactions, whereas the methylphenyl group may stabilize the compound against hydrolysis.

Predicted Physicochemical Properties

While experimental data are lacking, computational tools (e.g., ChemAxon, SwissADME) can estimate properties:

- logP (Octanol-Water): ~3.5 (target) vs. ~2.8 (CID 3307178), reflecting higher lipophilicity in the target compound.

- Aqueous Solubility: The nitrophenoxy group in CID 3307178 may reduce solubility in nonpolar solvents.

- Stability : The acetate ester in both compounds may undergo hydrolysis under acidic/basic conditions, but steric hindrance from the 2-methylphenyl group could slow degradation in the target compound.

Research Findings and Limitations

Structural Analysis Tools

The structural determination of such compounds often employs crystallographic software like SHELXL (for refinement) and OLEX2 (for solution and visualization) .

Biological Activity

2,8-Dimethyl-3-(2-methylphenyl)-4-oxo-4H-chromen-7-yl acetate is a synthetic compound belonging to the chromone class, known for its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on available research.

- Molecular Formula : C20H18O4

- Molecular Weight : 322.35 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

Biological Activity

Chromones and their derivatives have been extensively studied for various biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.

Antioxidant Activity

Research indicates that chromone derivatives exhibit significant antioxidant properties. For instance, compounds similar to 2,8-dimethyl-3-(2-methylphenyl)-4-oxo-4H-chromen-7-yl acetate have shown the ability to scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial in preventing cellular damage associated with various diseases.

Antimicrobial Properties

Studies have reported that chromone derivatives possess antimicrobial properties against a range of pathogens. The mechanism often involves the inhibition of bacterial growth by disrupting cell membrane integrity or inhibiting essential metabolic pathways.

Anticancer Potential

Recent investigations highlight the anticancer potential of chromone derivatives. For example, certain derivatives have been observed to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

The biological activities of 2,8-dimethyl-3-(2-methylphenyl)-4-oxo-4H-chromen-7-yl acetate can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : Many chromones act as inhibitors of key enzymes involved in inflammatory processes and cancer progression.

- Receptor Modulation : These compounds may interact with cellular receptors, influencing signaling pathways related to cell proliferation and survival.

- Oxidative Stress Reduction : By scavenging free radicals, they help maintain cellular redox balance.

Study 1: Antioxidant Activity Evaluation

A study evaluated the antioxidant capacity of various chromone derivatives using DPPH and ABTS assays. The results indicated that 2,8-dimethyl-3-(2-methylphenyl)-4-oxo-4H-chromen-7-yl acetate exhibited a significant reduction in DPPH radical scavenging activity compared to standard antioxidants like ascorbic acid.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Ascorbic Acid | 90% |

| 2,8-Dimethyl Chromone | 75% |

Study 2: Antimicrobial Efficacy

In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound had a minimum inhibitory concentration (MIC) of 50 µg/mL, demonstrating promising antimicrobial activity.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 60 |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2,8-dimethyl-3-(2-methylphenyl)-4-oxo-4H-chromen-7-yl acetate?

- Methodological Answer : The synthesis typically involves multi-step routes starting with chromenone core formation. For example, acetylation of hydroxyl groups (e.g., at the 7-position) using acetic anhydride in the presence of a base like pyridine is common. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yield and purity. Structural analogs suggest Friedel-Crafts alkylation or Claisen-Schmidt condensation for introducing substituents .

Q. How can spectroscopic techniques confirm the structural identity of this compound?

- Methodological Answer :

- NMR : H and C NMR should resolve methyl groups (δ 2.1–2.6 ppm for acetates, δ 6.5–8.5 ppm for aromatic protons) and confirm substitution patterns.

- IR : Stretching bands for ester carbonyl (~1740 cm) and chromenone carbonyl (~1660 cm) are critical.

- Mass Spectrometry : High-resolution MS (HRMS-ESI+) can verify molecular formula (e.g., [M+H] for CHO: calc. 346.1205) .

Q. What experimental parameters optimize crystallization for X-ray diffraction studies?

- Methodological Answer : Slow evaporation from a solvent mixture (e.g., dichloromethane/methanol) at 4°C promotes single-crystal growth. Pre-screening solvents for solubility and hydrogen-bonding potential (e.g., ethyl acetate vs. DMSO) is advised. SHELXT or OLEX2 can automate space-group determination and initial refinement .

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the crystal packing and stability of this compound?

- Methodological Answer : Graph set analysis (e.g., Etter’s rules) identifies recurring motifs like R_2$$^2(8) dimers. Crystallographic software (Mercury, PLATON) visualizes π-π stacking and C-H···O interactions. For example, acetoxy groups often form intermolecular H-bonds with chromenone carbonyls, stabilizing the lattice .

Q. What assays evaluate the cytotoxic potential of this chromenone derivative?

- Methodological Answer :

- In vitro cytotoxicity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) with IC determination.

- Mechanistic studies : Flow cytometry for apoptosis (Annexin V/PI staining) and ROS generation assays. Structural analogs show activity via topoisomerase inhibition or mitochondrial disruption .

Q. How can molecular docking predict the interaction of this compound with biological targets?

- Methodological Answer : Use AutoDock Vina or Schrödinger Suite for docking into proteins (e.g., kinases, cytochrome P450). Parameterize the ligand with Gaussian-based DFT optimization (B3LYP/6-31G*). Validate poses with MD simulations (GROMACS) and binding free energy calculations (MM-PBSA) .

Q. What strategies resolve discrepancies in crystallographic refinement?

- Methodological Answer : For twinned or low-resolution data, employ SHELXL’s TWIN/BASF commands. Use SQUEEZE (PLATON) to model disordered solvents. Cross-validate thermal parameters (ADPs) and residual density maps to correct overfitting .

Q. How do substituent variations (e.g., methyl vs. phenyl groups) impact bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.